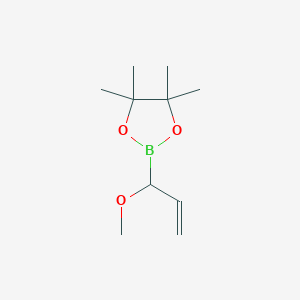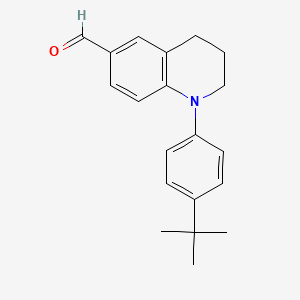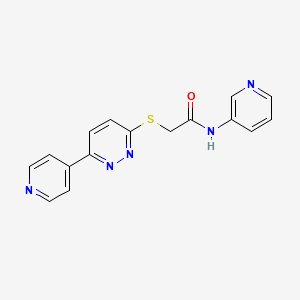![molecular formula C15H26O2Sn B14132998 Triethyl[(2-phenylpropan-2-yl)peroxy]stannane CAS No. 4403-62-7](/img/structure/B14132998.png)
Triethyl[(2-phenylpropan-2-yl)peroxy]stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triethyl[(2-phenylpropan-2-yl)peroxy]stannane is a chemical compound with the molecular formula C15H26O2Sn and a molecular weight of 357.067 g/mol . It is a type of organotin compound, which are known for their applications in various fields including organic synthesis and industrial processes.
Vorbereitungsmethoden
The synthesis of Triethyl[(2-phenylpropan-2-yl)peroxy]stannane typically involves the reaction of triethyltin hydride with cumyl hydroperoxide under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Triethyl[(2-phenylpropan-2-yl)peroxy]stannane undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form different organotin oxides.
Reduction: It can be reduced to form triethyltin derivatives.
Substitution: It can undergo substitution reactions where the peroxy group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Triethyl[(2-phenylpropan-2-yl)peroxy]stannane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Medicine: Research is ongoing into its potential use in medicinal chemistry, particularly in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism by which Triethyl[(2-phenylpropan-2-yl)peroxy]stannane exerts its effects involves the formation of reactive intermediates that can interact with various molecular targets. These intermediates can participate in a range of chemical reactions, leading to the formation of new compounds. The specific pathways involved depend on the reaction conditions and the presence of other reagents .
Vergleich Mit ähnlichen Verbindungen
Triethyl[(2-phenylpropan-2-yl)peroxy]stannane can be compared with other organotin compounds such as:
Triethyltin chloride: Similar in structure but lacks the peroxy group.
Tributyltin oxide: Another organotin compound with different alkyl groups and applications.
Tetramethyltin: A simpler organotin compound with four methyl groups instead of ethyl and phenyl groups.
These comparisons highlight the unique properties of this compound, particularly its peroxy group, which imparts different reactivity and applications.
Eigenschaften
CAS-Nummer |
4403-62-7 |
|---|---|
Molekularformel |
C15H26O2Sn |
Molekulargewicht |
357.08 g/mol |
IUPAC-Name |
triethyl(2-phenylpropan-2-ylperoxy)stannane |
InChI |
InChI=1S/C9H12O2.3C2H5.Sn/c1-9(2,11-10)8-6-4-3-5-7-8;3*1-2;/h3-7,10H,1-2H3;3*1H2,2H3;/q;;;;+1/p-1 |
InChI-Schlüssel |
JXCXZXBHEPHKBA-UHFFFAOYSA-M |
Kanonische SMILES |
CC[Sn](CC)(CC)OOC(C)(C)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![2-(1,1-dioxido-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-phenethylacetamide](/img/structure/B14132974.png)

![4-Acetyl-2-[(4-methoxyphenyl)methyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B14132990.png)

